3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide is a chemical compound recognized for its unique structure and potential applications in scientific research. It is classified under heterocyclic compounds and is of interest in various fields, including medicinal chemistry and organic synthesis. The compound's molecular formula is , and it has a molecular weight of approximately 149.21 g/mol .
The synthesis of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide typically involves several methods:
The synthesis often requires controlled conditions to optimize yield and purity. Parameters such as temperature, reaction time, and the concentration of reactants are critical for successful synthesis.
The molecular structure of 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide features a tetrahydrothiophene ring with a sulfone group (–SO2–) and an aminomethyl substituent (–CH2NH2). The structural representation can be illustrated as follows:
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions:
The reactivity of this compound is influenced by the presence of both the amino and sulfone groups, which can facilitate diverse reaction pathways in synthetic organic chemistry.
The mechanism of action for 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide primarily involves its interaction with biological targets at the molecular level. The aminomethyl group allows for hydrogen bonding with receptors or enzymes, potentially influencing biological pathways.
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide has several notable applications:
The KEAP1-NRF2-ARE pathway constitutes the primary cellular defense mechanism against oxidative stress and inflammation. Under basal conditions, the cytosolic repressor protein KEAP1 (Kelch-like ECH-associated protein 1) binds the transcription factor NRF2 (nuclear factor erythroid 2-related factor 2), facilitating its ubiquitination by the Cullin3 E3 ligase complex and subsequent proteasomal degradation. This interaction occurs via two key motifs in NRF2’s Neh2 domain: the high-affinity "hinge" ETGE motif and the low-affinity "latch" DLG motif, forming a 2:1 KEAP1-NRF2 complex (the "hinge-and-latch" model) [6] [9]. During oxidative or electrophilic stress, modifications of specific cysteine residues in KEAP1 (e.g., Cys151, Cys273, Cys288) disrupt this complex, allowing NRF2 accumulation and nuclear translocation. Here, NRF2 dimerizes with small MAF proteins and binds Antioxidant Response Elements (ARE; 5′-TGACnnnGC-3′) in the promoter regions of over 250 cytoprotective genes [3] [6]. These genes encode proteins critical for redox homeostasis, including:
This pathway mitigates damage implicated in neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s), chronic inflammation, metabolic disorders, and cancer initiation [4] [6].
Traditional NRF2 activators are electrophilic molecules that covalently modify KEAP1’s reactive cysteine sensors. Examples include:
Table 1: Electrophilic vs. Non-Electrophilic NRF2 Activators
Property | Electrophilic Activators (e.g., Bardoxolone methyl) | Non-Electrophilic Activators (e.g., 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide) |
---|---|---|
Mechanism | Covalent KEAP1 cysteine modification | Non-covalent KEAP1-NRF2 PPI inhibition |
Specificity | Low (multiple protein targets) | High (targets KEAP1 Kelch domain) |
Activation Kinetics | Sustained (hysteresis) | Transient and tunable |
Cytotoxicity Risk | High | Low |
Therapeutic Window | Narrow | Potentially wider |
To overcome limitations of electrophilic activators, recent research focuses on non-electrophilic inhibitors of the KEAP1-NRF2 protein-protein interaction (PPI). These compounds competitively disrupt the KEAP1-NRF2 interface without covalent modification, enabling precise temporal control of NRF2 signaling [1] [3]. Two primary strategies exist:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1